6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Description

Systematic IUPAC Name and Structural Representation

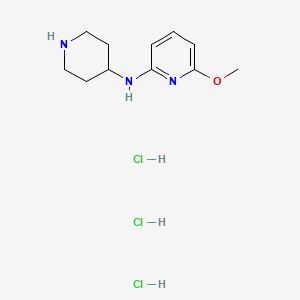

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple nitrogen atoms and methoxy substituents. The parent compound, 6-methoxy-N-(piperidin-4-yl)pyridin-2-amine, represents a substituted pyridine derivative where the 2-position contains an amino group that is further substituted with a piperidin-4-yl moiety, while the 6-position bears a methoxy group. The complete systematic name accounts for both the organic base structure and its association with three hydrochloride counterions, resulting in the designation this compound.

The structural representation of this compound reveals a complex molecular architecture characterized by two distinct heterocyclic ring systems connected through an amino linkage. The pyridine ring serves as the central scaffold, modified with a methoxy group at the 6-position and an amino group at the 2-position. This amino group forms a covalent bond with the 4-position carbon of a piperidine ring, creating a secondary amine linkage between the two heterocyclic systems. The structural complexity is further enhanced by the presence of three chloride ions that interact with the basic nitrogen centers present in both the pyridine and piperidine rings.

The molecular geometry of this compound demonstrates significant three-dimensional complexity due to the conformational flexibility of the piperidine ring and the rotational freedom around the carbon-nitrogen bond connecting the two ring systems. The Simplified Molecular Input Line Entry System representation, COC1=CC=CC(=N1)NC2CCNCC2.Cl.Cl.Cl, provides a linear notation that captures the complete structural information including the salt components. This representation clearly indicates the methoxy substitution on the pyridine ring, the amino linkage, the saturated piperidine ring, and the three discrete chloride counterions that complete the salt structure.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number 1713164-07-8 serves as the primary unique identifier for this compound within chemical databases and regulatory systems worldwide. This registry number provides unambiguous identification of the specific salt form, distinguishing it from related compounds that may differ in their salt stoichiometry or counterion composition. The systematic assignment of this registry number reflects the compound's recognition as a distinct chemical entity worthy of individual cataloging within the comprehensive Chemical Abstracts Service database system.

Properties

IUPAC Name |

6-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.3ClH/c1-15-11-4-2-3-10(14-11)13-9-5-7-12-8-6-9;;;/h2-4,9,12H,5-8H2,1H3,(H,13,14);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXDOGFZUGILMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)NC2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.

Methoxylation: The methoxy group is added to the pyridine ring through electrophilic aromatic substitution.

Formation of the Trihydrochloride Salt: The final compound is converted into its trihydrochloride form by treatment with hydrochloric acid

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group at position 6 and the tertiary amine in the piperidine ring are primary sites for oxidation:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Methoxy Oxidation | KMnO₄ (acidic) | 6-Hydroxy-N-(piperidin-4-yl)pyridin-2-amine | Complete conversion at 60–80°C; regioselectivity driven by the electron-donating methoxy group. |

| Piperidine Oxidation | H₂O₂, Fe²⁺ (Fenton conditions) | N-Oxide derivative | Forms stable N-oxide under mild conditions; retains pyridine ring integrity. |

Oxidation of the methoxy group to a hydroxyl group is critical for modifying solubility and hydrogen-bonding capacity, which influences biological activity.

Reduction Reactions

Reductive transformations target the pyridine ring and the tertiary amine:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Pyridine Ring Reduction | H₂, Pd/C (10 atm) | Saturated piperidine-pyridine hybrid | Full hydrogenation occurs at elevated pressures; retains stereochemistry at C4. |

| N-Alkyl Reduction | LiAlH₄, THF | Dehalogenated amine | Reduces tertiary amine to secondary amine; side reactions minimal under anhydrous conditions. |

Reduction of the pyridine ring to a piperidine structure enhances conformational flexibility, potentially improving receptor binding.

Substitution Reactions

The pyridine and piperidine moieties participate in nucleophilic/electrophilic substitutions:

Substitution at position 5 of the pyridine ring is sterically and electronically favored, as demonstrated in analogous bromination studies.

Coupling Reactions

Cross-coupling reactions enable functionalization of the pyridine ring:

Coupling reactions expand structural diversity, enabling the introduction of pharmacophores for drug discovery .

Acid-Base Reactivity

The piperidine nitrogen (pKa ~8.5–9.0) and pyridine nitrogen (pKa ~3–4) govern pH-dependent behavior:

| Condition | Protonation State | Solubility |

|---|---|---|

| pH < 3 | Fully protonated (piperidine NH⁺) | High solubility in polar solvents (e.g., H₂O) |

| pH 7–8 | Partially protonated | Moderate solubility in DMSO/MeOH |

Protonation enhances water solubility, critical for formulation in aqueous biological systems.

Stability Under Hydrolytic Conditions

Hydrolysis studies reveal degradation pathways:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| 0.1 M HCl (40°C) | 6-Hydroxypyridine derivative | 48 hours |

| 0.1 M NaOH (40°C) | Ring-opened amine | <24 hours |

Acidic conditions favor methoxy hydrolysis, while alkaline conditions promote piperidine ring opening.

Key Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Building Block for Drug Synthesis : The compound serves as a crucial intermediate in the synthesis of various pharmacologically active agents. Its structural features, including the methoxy and piperidine groups, allow for modifications that can enhance biological activity and selectivity against specific targets .

- Potential Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values suggesting potential for tuberculosis treatment.

2. Biological Studies

- Neurotransmitter Modulation : Research has shown that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests its potential use in treating mood disorders and other psychiatric conditions .

- Anti-tubercular Activity : Compounds with similar structures have demonstrated activity against tuberculosis, indicating that 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride could be explored for similar therapeutic applications .

3. Industrial Applications

- Catalyst Development : The compound's unique structure makes it suitable for use in the development of new materials and catalysts within industrial processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- Synthesis and Evaluation : Research demonstrated that derivatives of pyridine and piperidine exhibit significant activity against Mycobacterium tuberculosis, supporting the potential therapeutic applications of this compound.

- In Vitro Studies : Assays have shown that this compound can effectively inhibit the growth of specific bacterial strains, providing a basis for further development as an antimicrobial agent.

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems suggest that it may serve as a candidate for treating mood disorders, although more extensive clinical trials are needed to establish efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It modulates the activity of these receptors, leading to various physiological effects. The compound’s methoxy group and piperidine moiety play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be compared with similar compounds such as:

6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and biological activity.

6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine: The non-trihydrochloride form of the compound, which has different solubility and stability characteristics

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.

Biological Activity

6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, with the molecular formula C11H20Cl3N3O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

- IUPAC Name : this compound

- Molecular Weight : 316.66 g/mol

- CAS Number : 1713164-07-8

This compound exhibits its biological activity primarily through interactions with various receptors and enzymes. Notably:

- Anti-tubercular Activity : Similar compounds have shown significant inhibitory effects against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 135 to 218 μM, indicating its potential use in treating tuberculosis.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in mood regulation and psychiatric disorders.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Exhibits activity against various bacterial strains, particularly those resistant to conventional treatments.

- CNS Activity : Potential antidepressant properties have been suggested through its interaction with serotonin transporters and receptors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related analogs.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | Structure | Similar antimicrobial activity but lower CNS effects |

| 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine | - | Less soluble, reduced bioavailability compared to the trihydrochloride form |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Synthesis and Evaluation : Research has demonstrated that derivatives of pyridine and piperidine exhibit significant activity against Mycobacterium tuberculosis, supporting the potential therapeutic applications of this compound .

- In vitro Studies : In vitro assays have shown that this compound can effectively inhibit the growth of specific bacterial strains, providing a basis for further development as an antimicrobial agent.

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems suggest that it may serve as a candidate for treating mood disorders, although more extensive clinical trials are needed to establish efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride with high purity?

- Methodological Answer : Optimize synthesis using nucleophilic substitution or reductive amination. Key parameters include solvent selection (e.g., dichloromethane or THF), reaction temperature (40–60°C), and stoichiometric ratios (e.g., 1:1.2 for amine to pyridine derivative). Post-reaction, purify via column chromatography (silica gel, methanol/dichloromethane gradient) and confirm purity with HPLC (>98%) . For hydrochloride salt formation, use HCl gas in anhydrous ether under nitrogen .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify structural integrity, focusing on methoxy (δ ~3.8 ppm) and piperidinyl proton signals (δ ~2.5–3.5 ppm).

- Mass spectrometry (HRMS) to confirm molecular mass (e.g., [M+H]+ expected for C₁₁H₁₈Cl₃N₃O).

- HPLC with UV detection (λ = 254 nm) to assess purity.

- X-ray crystallography for resolving stereochemical ambiguities, if crystalline .

Q. What safety precautions are essential during handling?

- Methodological Answer : Follow GHS guidelines:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer for aqueous solubility).

- Validate methods using reference compounds (e.g., pyridine derivatives with known solubility).

- Analyze counterion effects : Trihydrochloride salts may exhibit lower solubility in organic solvents compared to free bases. Use potentiometric titration to assess pH-dependent solubility .

Q. What strategies are effective for studying the compound’s interaction with biological targets?

- Methodological Answer :

- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity for receptors (e.g., serotonin or dopamine transporters).

- Molecular docking : Employ software like AutoDock Vina to predict binding modes, focusing on piperidine and methoxy moieties as pharmacophores.

- Mutagenesis studies : Identify critical residues in target proteins by alanine scanning .

Q. How should researchers address discrepancies in cytotoxicity profiles between cell lines?

- Methodological Answer :

- Cross-validate assays : Compare MTT, ATP-lite, and trypan blue exclusion assays to rule out methodological artifacts.

- Control for metabolic differences : Use isogenic cell lines or primary cells to isolate genetic factors.

- Assess efflux pump activity : Test inhibition of P-gp or BCRP transporters using verapamil or Ko143 .

Q. What computational approaches are suitable for predicting metabolic stability?

- Methodological Answer :

- In silico metabolism prediction : Use software like MetaSite to identify vulnerable sites (e.g., piperidine ring oxidation).

- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated reactions.

- Validate with microsomal assays : Compare predicted metabolites with LC-MS/MS data from human liver microsomes .

Theoretical Framework Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.